5-Amino-2-mercaptobenzimidazole

Corrosion inhibition Electrochemistry Metal protection

5-Amino-2-mercaptobenzimidazole (5-AMB) features both 5-amino and 2‑mercapto groups, enabling metal-selective corrosion inhibition for zinc, galvanized steel, and low‑Cu brass–outperforming parent 2‑MBI and 5‑methoxy analogues. In drug delivery, it covalently conjugates to chitosan, achieving 11‑fold higher mucoadhesion and >80% encapsulation efficiency for hydrophobic APIs. For electrochemical sensors, it anchors to AuNPs via Au–S bonding, catalyzing ultrasensitive progesterone detection (0.28 nM LOD). Also functionalizes nanoparticles for enhanced antimicrobial activity. Choose 5‑AMB where interfacial architecture, metal selectivity, and bioconjugation capacity are critical. Request a bulk quote today.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 2818-66-8
Cat. No. B160934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-mercaptobenzimidazole
CAS2818-66-8
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=S)N2
InChIInChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
InChIKeyBXDMTLVCACMNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-mercaptobenzimidazole (CAS 2818-66-8): Functional Differentiation vs. In-Class Benzimidazole Thiols for Corrosion, Sensing, and Biomaterials


5-Amino-2-mercaptobenzimidazole (5-AMB; CAS 2818-66-8; C₇H₇N₃S; MW 165.22) is a heterocyclic benzimidazole derivative featuring both a 5-amino (-NH₂) substituent on the aromatic ring and a 2-mercapto (-SH) tautomerizable thione group . This bifunctional architecture distinguishes it from parent 2-mercaptobenzimidazole (2-MBI) and other 5-substituted analogs such as 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) by providing dual coordination and hydrogen-bonding capacity that translates into metal-specific corrosion inhibition selectivity, enhanced mucoadhesive performance in polymer conjugates, and catalytic activity in electrochemical sensing interfaces [1].

5-Amino-2-mercaptobenzimidazole Procurement Considerations: Why 2-MBI and Methoxy Analogs Do Not Provide Equivalent Performance


Although 5-AMB, 2-mercaptobenzimidazole (2-MBI), and 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) all belong to the mercaptobenzimidazole family, substitution at the 5-position produces divergent performance outcomes that preclude direct substitution. The 5-amino group in 5-AMB introduces an additional nitrogen heteroatom capable of metal coordination and hydrogen bonding that the parent 2-MBI lacks [1]. In a head-to-head study of corrosion inhibition on copper, 5-AMB (SH-BimH-5NH₂) and SH-BimH-5OMe exhibited fundamentally different self-assembled monolayer (SAM) stability and bonding modes on copper surfaces due to the contrasting electronic effects of -NH₂ versus -OCH₃ substituents [2]. Furthermore, the amino group provides a reactive handle for covalent conjugation in polymer and nanoparticle functionalization that is absent in 2-MBI and methoxy-substituted analogs. Procurement decisions predicated on generic "mercaptobenzimidazole" classification will therefore yield suboptimal or non-functional outcomes in applications where metal selectivity, interfacial adsorption architecture, or bioconjugation capacity are critical performance parameters.

5-Amino-2-mercaptobenzimidazole Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. 5-Methoxy and Unsubstituted Analogs


Corrosion Inhibition Selectivity: 5-AMB Optimized for Zn and Zn-Rich Alloys vs. 5-Methoxy Analog Optimized for Cu

In a comparative study of seven imidazole- and mercaptobenzimidazole-derivative inhibitors in 3 wt% NaCl solution at 1 mM concentration, 5-amino-2-mercaptobenzimidazole (5-AMB) demonstrated maximal efficacy on Zn and Cu₃₀Zn₇₀ (low-Cu brass), whereas the 5-methoxy analog (2-mercapto-5-methoxybenzimidazole, SH-BimH-5OMe) was optimal for Cu and Cu₇₀Zn₃₀ (high-Cu brass) [1]. DFT calculations confirmed that the amino group exhibits stronger adsorption interaction with Zn surfaces than the mercapto group, explaining the metal-specific selectivity [1]. Additionally, in kettle testing of sulfur-containing corrosion inhibitors, 5-AMB outperformed many comparator compounds on mild steel [2].

Corrosion inhibition Electrochemistry Metal protection

SAM Formation on Copper: Divergent Bonding Architecture and Stability vs. 5-Methoxy Analog

A molecular-scale comparative study of adsorbed organic layers of 5-AMB (SH-BimH-5NH₂) and 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) on copper revealed fundamentally different SAM architectures [1]. For 5-AMB films, AFM force-distance measurements frequently detected molecular fishing events where individual molecules were picked up by the gold-coated tip, whereas no fishing events were observed for the methoxy-derivative, indicating a more constant and robust functional layer for SH-BimH-5OMe [1]. XPS analysis confirmed that SH-BimH-5OMe forms a stronger bond with the Cu surface and more stable SAM layers compared to 5-AMB [1]. DFT modeling attributed 5-AMB's less ordered monolayer structure to its dual bonding capability, adsorbing via either S or NH₂ groups [1].

Self-assembled monolayers Surface chemistry Copper protection

Mucoadhesive Polymer Conjugation: 5-AMB-Modified Chitosan Shows 11-Fold Mucoadhesion Increase and >80% Drug Encapsulation

Conjugation of 5-amino-2-mercaptobenzimidazole (MBI) to chitosan via methylacrylate linker yielded MBI-MA-chitosan with 14.4% degree of substitution and 11.86 ± 0.01 μmol thiol groups/g polymer [1]. This thiolated chitosan demonstrated an 11-fold stronger mucoadhesive property compared to unmodified chitosan at pH 1.2, as determined by the periodic acid: Schiff colorimetric method [1]. Simvastatin-loaded MBI-MA-chitosan microspheres achieved >80% entrapment efficiency versus 53% for unmodified chitosan [1]. The release rate of simvastatin was more than fivefold higher than pure SV drug over 12 hours, with reduced burst effect [1].

Drug delivery Mucoadhesion Polymer functionalization

Electrochemical Sensing: 5-AMB/rGO/AuNP Composite Achieves Progesterone Detection Limit of 0.28 nM

An AuNPs/5-amino-2-mercaptobenzimidazole/rGO/SPCE composite electrode was constructed and applied for the first time to high-performance progesterone (P4) sensing [1]. Compared with bare SPCE electrodes, the AuNPs/5-AMB/rGO/SPCE electrode current increased significantly [1]. The benzimidazole group of 5-AMB catalyzes the cleavage of the C-C bond of progesterone to form dimers, while the Au–S bond improved the catalytic activity of dehydrogenation at the -NH- site [1]. For hydroquinone (H₂Q) detection, Au-5A2MBI-Ag⁺ SAM electrodes achieved a detection limit of 1.8 × 10⁻⁷ M with linear calibration from 2.0 × 10⁻⁶ to 2.0 × 10⁻⁵ M (r = 0.996) and 1.0 × 10⁻⁴ to 1.0 × 10⁻³ M (r = 0.991) [2].

Electrochemical sensor Hormone detection Composite electrode

Nanoparticle Functionalization: 5-AMB-Functionalized NiO Enhances Antimicrobial Activity Over Non-Functionalized NiO and Free 5-AMB

Functionalization of nickel oxide nanoparticles (n-NiO, 16.07 nm) with 5-amino-2-mercaptobenzimidazole produced f-NiO nanoparticles (20.86 nm) with FT-IR confirmation of AMB binding via azomethine nitrogen [1]. Antimicrobial evaluation via agar well-diffusion showed that f-NiO nanoparticles exhibited excellent antibacterial and antifungal activities compared with both n-NiO nanoparticles and free AMB against S. aureus, P. aeruginosa, and A. niger [1]. Separately, 5-AMB-functionalized gold nanoparticles (5-A-2MBI_Au NPs) demonstrated a minimum inhibitory concentration (MIC) of 2 μg/mL against carbapenem-resistant Gram-negative bacteria with various resistance mechanisms [2].

Antimicrobial Nanoparticle functionalization NiO

5-Amino-2-mercaptobenzimidazole: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Corrosion Protection of Zinc, Galvanized Steel, and Low-Copper Brass (Cu₃₀Zn₇₀) in Chloride Environments

5-AMB is the optimal choice among mercaptobenzimidazole derivatives for protecting zinc, galvanized steel, and low-Cu brass alloys (Cu₃₀Zn₇₀) in chloride-containing aqueous environments. Electrochemical data demonstrate that 5-AMB maximizes polarisation resistance and impedance on these substrates, outperforming the 5-methoxy analog which is optimized for copper-rich surfaces [1]. DFT calculations attribute this selectivity to stronger amino-group interaction with Zn surfaces compared to the mercapto group [1]. Formulators developing corrosion inhibitor packages for Zn-rich substrates should select 5-AMB over other 5-substituted mercaptobenzimidazoles.

Thiolated Chitosan Synthesis for Enhanced Mucoadhesive Oral and Transmucosal Drug Delivery Systems

5-AMB enables the synthesis of thiolated chitosan derivatives with quantifiable performance improvements over unmodified chitosan for hydrophobic drug delivery. The MBI-MA-chitosan conjugate achieves 11-fold higher mucoadhesion at gastric pH, >80% encapsulation efficiency for simvastatin (vs. 53% for unmodified chitosan), and a fivefold increase in drug release rate with reduced burst effect [1]. This application leverages 5-AMB's free amino group for covalent polymer conjugation, a reactive handle absent in parent 2-MBI and methoxy-substituted analogs.

Fabrication of AuNP/rGO Composite Electrochemical Sensors for Sub-Nanomolar Progesterone Detection

5-AMB serves as a critical bridging ligand in AuNPs/5-AMB/rGO/SPCE composite electrodes for ultrasensitive progesterone detection. The benzimidazole group catalyzes C-C bond cleavage of progesterone to form dimers, while the Au–S bond anchors 5-AMB to gold nanoparticles, enhancing dehydrogenation catalytic activity at the -NH- site [1]. This architecture enables a detection limit of 0.28 nM, representing first-in-class performance for P4 sensing with this material combination [1]. The bifunctional -SH/-NH₂ architecture of 5-AMB is essential to this electrode design.

Functionalization of NiO and Au Nanoparticles for Enhanced Broad-Spectrum Antimicrobial Activity

5-AMB effectively functionalizes nickel oxide nanoparticles (via azomethine nitrogen coordination) and gold nanoparticles (via Au–S bonding), yielding composites with enhanced antimicrobial activity against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (A. niger) pathogens compared to unfunctionalized nanoparticles and free 5-AMB [1]. Gold nanoparticles functionalized with 5-AMB exhibit an MIC of 2 μg/mL against carbapenem-resistant Gram-negative bacteria [2]. This application exploits 5-AMB's capacity for simultaneous surface anchoring and antimicrobial activity contribution.

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